molecular formula C19H20N2O6S B10829997 6-Methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine

6-Methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine

Cat. No.: B10829997
M. Wt: 404.4 g/mol
InChI Key: RBBRZMLZQCYQJM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

MPT0B392 is synthesized through a multi-step process involving the reaction of quinoline derivatives with various reagents. The specific synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of MPT0B392 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

MPT0B392 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving MPT0B392 include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of MPT0B392 depend on the specific reaction conditions and reagents used. These products are typically characterized by their enhanced anticancer properties .

Scientific Research Applications

MPT0B392 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying quinoline derivatives and their reactivity.

    Biology: Investigated for its effects on cellular processes such as mitosis and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating various types of cancer, particularly acute leukemia.

    Industry: Utilized in the development of new anticancer drugs and formulations

Mechanism of Action

MPT0B392 exerts its effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. It activates the c-Jun N-terminal kinase (JNK) pathway, resulting in mitochondrial membrane potential loss and caspase cleavage. This ultimately leads to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MPT0B392

MPT0B392 is unique due to its ability to overcome drug resistance in cancer cells. It has shown better cytotoxic effects compared to other similar compounds, making it a valuable addition to the arsenal of anticancer agents .

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

6-methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine

InChI

InChI=1S/C19H20N2O6S/c1-24-14-7-6-13-12(18(14)20)5-8-17(21-13)28(22,23)11-9-15(25-2)19(27-4)16(10-11)26-3/h5-10H,20H2,1-4H3

InChI Key

RBBRZMLZQCYQJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)S(=O)(=O)C3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

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